molecular formula C11H11F3 B051686 4-[(4-Trifluoromethyl)phenyl]-1-butene CAS No. 113170-92-6

4-[(4-Trifluoromethyl)phenyl]-1-butene

Cat. No. B051686
M. Wt: 200.2 g/mol
InChI Key: WLTJXTKMSCNQRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(4-Trifluoromethyl)phenyl]-1-butene involves multiple steps starting from different precursor molecules. A notable method involves the three-step sequence starting from 2-(4-bromophenyl)propene, leading to compounds containing both trialkoxysilyl and substituted 1,3-butanedione functional groups, useful for preparing functionalized sol-gel materials (Peeples et al., 2008). Another approach involves the Wittig methylenation of corresponding 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones, derived from trifluoroacetic acid, for producing trifluoromethyl-substituted phthalates or benzoates (Volle & Schlosser, 2002).

Molecular Structure Analysis

The molecular structure of 4-[(4-Trifluoromethyl)phenyl]-1-butene has been elucidated through various spectroscopic methods, including FT-IR, FT-Raman, and UV spectroscopy. Quantum mechanical calculations and spectroscopic investigations reveal detailed vibrational assignments and the molecular electrostatic potential, indicating areas prone to electrophilic and nucleophilic attacks (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

4-[(4-Trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including photoreaction under neutral and acidic conditions leading to different products depending on the conditions (Tada, Maeda, & Saiki, 1978). It also participates in enynylation reactions to produce conjugated dienynes or trienynes, demonstrating its utility in organic synthesis (Shi, Liu, & Tang, 2005).

Physical Properties Analysis

The physical properties, including thermal stability and mechanical properties of derivatives or compounds related to 4-[(4-Trifluoromethyl)phenyl]-1-butene, have been extensively studied. For instance, novel fluorine-containing polyimides derived from similar structures show excellent solubility in polar organic solvents and outstanding thermal and mechanical properties (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 4-[(4-Trifluoromethyl)phenyl]-1-butene and its derivatives, have been analyzed through various methods. The vibrational study of trifluorobenzoylacetone, a related compound, using density functional theory (DFT) calculations, provides insights into its molecular stability and hydrogen bond strength, shedding light on the chemical properties of the fluoro-substituted analogs (Tayyari et al., 2007).

Scientific Research Applications

  • Polymerization Studies :

    • Suzuki et al. (1979) investigated the anionic polymerization mechanism of oligomeric 1-phenyl-1,3-butadiene, using lithiated 1-phenyl-2-butene as a model. They found that the negative charge on the chain end delocalizes at α-carbon and phenyl ring, influencing polymerization behavior (Suzuki, Tsuji, Watanabe, & Takegami, 1979).
  • Organometallic Chemistry :

    • Whitcomb and Rajeswaran (2007) synthesized a complex of 4-phenyl-1-butene with silver ion, resulting in the first chelated organometallic silver complex reported in the literature assembled with only Ag–C bonds (Whitcomb & Rajeswaran, 2007).
  • Catalytic Reactions :

    • Csicsery (1968) studied the reactions of 4-phenyl-1-butene over various catalysts, observing processes like isomerization, cyclization, and hydrogenation, which are important in industrial chemical synthesis (Csicsery, 1968).
  • Electron Transfer and Emission Studies :

    • Bae et al. (2014) researched compounds electronically modulated at the C1-position of o-carborane with aryl groups, including 3,5-bis(trifluoromethyl)phenyl, noting that these compounds exhibit aggregation-induced emission in the solid state (Bae, Kim, Lee, Kim, Lee, Do, & Lee, 2014).
  • Synthesis of Functionalized Compounds :

    • Volle and Schlosser (2002) described the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, providing an entry to functionalized (trifluoromethyl)benzenes and pyridines (Volle & Schlosser, 2002).
  • Photoreactions :

    • Tada, Maeda, and Saiki (1978) investigated the UV irradiation of 1-(1-cycloalkenyl)-4-phenyl-1-butanones, including products formed under neutral and acidic conditions, revealing complex reaction pathways (Tada, Maeda, & Saiki, 1978).

Safety And Hazards

The safety and hazards associated with trifluoromethylphenyl compounds can vary depending on the specific compound. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

Trifluoromethylphenyl compounds continue to be of interest in various fields, including medicinal chemistry and materials science . Future research will likely continue to explore their synthesis, properties, and potential applications.

properties

IUPAC Name

1-but-3-enyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTJXTKMSCNQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600234
Record name 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Trifluoromethyl)phenyl]-1-butene

CAS RN

113170-92-6
Record name 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Docherty - 2019 - era.ed.ac.uk
A sustainable future lies in the use of first row, low cost, low toxicity, Earth-abundant metals. Despite this, the metals that are most abundant have yet to be widely adopted by the global …
Number of citations: 2 era.ed.ac.uk

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